molecular formula C16H24N4OS2 B12630955 5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine

5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine

Katalognummer: B12630955
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: ZTPXLSXGBBRRSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to 5-(2-Methylpropyl)-2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine

Structural Features and Isomeric Classification of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines belong to a class of bicyclic heterocycles formed by fusing a thiophene ring with a pyrimidine ring. The fusion occurs at the 2,3-positions of the thiophene and the 4,5-positions of the pyrimidine, creating a planar structure with extended π-conjugation. This scaffold exists in three isomeric forms depending on the fusion pattern (Figure 1):

Isomer Fusion Pattern Key Structural Traits
Thieno[2,3-d]pyrimidine Thiophene C2–C3 fused to pyrimidine N1–C2 Planar geometry, mimics adenine’s electronic profile
Thieno[3,2-d]pyrimidine Thiophene C3–C4 fused to pyrimidine C5–C6 Reduced planarity, altered dipole moment
Thieno[3,4-d]pyrimidine Thiophene C3–C4 fused to pyrimidine N3–C4 Nonplanar structure, limited biological utility

The compound of interest adopts the thieno[2,3-d]pyrimidine configuration, which is structurally analogous to adenine. This bioisosterism enables interactions with enzymes and receptors that recognize purine bases, such as kinases and phosphodiesterases. Key modifications include:

  • 5-(2-Methylpropyl) substituent : A branched alkyl chain at position 5 enhances lipophilicity, improving membrane permeability.
  • 2-{[2-(Morpholin-4-yl)ethyl]sulfanyl} group : A sulfanyl-linked morpholine moiety at position 2 introduces hydrogen-bonding capacity and modulates solubility.

Role of Morpholine and Sulfanyl Substituents in Bioactive Compound Design

The morpholine and sulfanyl groups critically influence the compound’s physicochemical and pharmacological properties:

Morpholine’s Contributions
  • Solubility enhancement : The morpholine ring’s oxygen atom increases water solubility via hydrogen bonding, counterbalancing the hydrophobic thiophene core.
  • Target engagement : Morpholine’s conformational flexibility allows adaptation to diverse binding pockets. For example, in kinase inhibitors, it stabilizes interactions with ATP-binding sites through water-mediated hydrogen bonds.
  • Metabolic stability : The saturated six-membered ring resists oxidative degradation, prolonging half-life in vivo.
Sulfanyl Group’s Functions
  • Electron donation : The sulfur atom participates in π-electron delocalization, altering the electron density of the pyrimidine ring and modulating receptor affinity.
  • Hydrogen-bonding capacity : The sulfanyl linker (-S-) serves as a hydrogen-bond acceptor, facilitating interactions with serine or threonine residues in enzymatic active sites.
  • Steric effects : The ethyl spacer between morpholine and sulfur prevents overcrowding, optimizing steric compatibility with target proteins.
Synergistic Effects

The combination of morpholine and sulfanyl groups creates a balanced pharmacophore:

  • Polar-nonpolar dichotomy : Morpholine’s hydrophilicity offsets the hydrophobicity of the methylpropyl chain, achieving optimal logP values (predicted ~2.8).
  • Tunable electronics : Sulfur’s electronegativity (-SH: ~2.5) fine-tunes the electron-withdrawing/donating effects across the fused ring system, influencing binding kinetics.

Table 1 : Impact of Substituents on Key Parameters

Parameter Morpholine Contribution Sulfanyl Contribution Combined Effect
logP -0.7 (polar) +1.2 (moderate lipophilicity) ~2.8 (ideal for CNS penetration)
Hydrogen bonding 2 acceptors (O), 0 donors 1 acceptor (S) 3 acceptor sites
Metabolic stability High (resistant to oxidation) Moderate (susceptible to S-oxidation) Requires prodrug strategies

Eigenschaften

Molekularformel

C16H24N4OS2

Molekulargewicht

352.5 g/mol

IUPAC-Name

5-(2-methylpropyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H24N4OS2/c1-11(2)9-12-10-23-15-13(12)14(17)18-16(19-15)22-8-5-20-3-6-21-7-4-20/h10-11H,3-9H2,1-2H3,(H2,17,18,19)

InChI-Schlüssel

ZTPXLSXGBBRRSA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=CSC2=NC(=NC(=C12)N)SCCN3CCOCC3

Herkunft des Produkts

United States

Biologische Aktivität

5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine, identified by its CAS number 1010905-20-0, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, focusing on its antitumor activity and mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H24N4OS2C_{16}H_{24}N_{4}OS_{2}, with a molecular weight of 352.5 g/mol. The presence of both thieno[2,3-d]pyrimidine and morpholine moieties contributes to its biological activity.

PropertyValue
CAS Number1010905-20-0
Molecular FormulaC16H24N4OS2
Molecular Weight352.5 g/mol

Antitumor Activity

Recent studies have highlighted the compound's potent antitumor properties, particularly against various cancer cell lines. It has shown selective inhibition of cell proliferation in tumor cells expressing folate receptors and proton-coupled folate transporters (PCFT) .

Case Studies:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against human tumor cell lines such as KB and IGROV1, with IC50 values indicating effective growth inhibition.
    • Comparative studies showed that it was more effective than other compounds in depleting ATP pools in cancer cells, suggesting a mechanism involving energy metabolism disruption .
  • In Vivo Studies :
    • In SCID mice bearing IGROV1 tumors, the compound exhibited enhanced efficacy compared to standard treatments, further validating its potential as an antitumor agent .

The biological activity is primarily attributed to its ability to inhibit key enzymes involved in nucleotide synthesis. Specifically, it targets glycinamide ribonucleotide formyltransferase (GARFTase), crucial for purine metabolism. This inhibition leads to a depletion of nucleotide pools necessary for DNA synthesis in rapidly dividing cancer cells .

Pharmacological Profile

The pharmacological profile of the compound indicates potential for use in targeted cancer therapies. Its selective action on folate receptor-expressing cells allows for reduced toxicity to normal cells, a critical factor in cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) Biological Activity (Reported) Reference
5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidin-4-amine 2-(Morpholin-4-yl)ethylsulfanyl 2-Methylpropyl ~407.5 (estimated) Not reported
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline Thieno[2,3-d]pyrimidin-4-amine 4-Aminophenylsulfanyl Methyl 302.4 Not reported
5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine Thieno[2,3-d]pyrimidin-4-amine Pyrimidin-2-ylamine 6-(Piperazinylmethyl) group 543.6 Kinase inhibition (inferred)
Izorlisib (5-[7-(methanesulfonyl)-2-morpholin-4-yl-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine) Pyrrolo[2,3-d]pyrimidin-4-amine Morpholin-4-yl and pyrimidin-2-amine Methanesulfonyl at position 7 432.5 Antineoplastic (explicit)
2-Methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidin-4-amine Methoxy and tetrazole-containing arylalkyl group Propyl 425.5 Not reported
Key Observations:

Position 2 Modifications :

  • The morpholine-ethylsulfanyl group in the target compound contrasts with pyrimidin-2-ylamine (e.g., in izorlisib) or simple arylthio groups (e.g., aniline derivative in ). Morpholine enhances solubility and target engagement via hydrogen bonding .
  • Replacement of sulfanyl with amines (e.g., in izorlisib) may alter electron distribution and binding kinetics .

Position 5/6/7 Substituents: Branched alkyl groups (e.g., 2-methylpropyl) likely increase lipophilicity compared to smaller groups like methyl or propyl .

Biological Activity Trends :

  • Morpholine-containing analogs (e.g., izorlisib) are explicitly linked to anticancer activity via kinase inhibition .
  • Sulfanyl-linked compounds (e.g., ) lack explicit activity data but share structural motifs with kinase-targeting agents.

Vorbereitungsmethoden

Synthesis via Nucleophilic Substitution

One of the primary methods for synthesizing this compound involves nucleophilic substitution reactions. The general approach includes:

  • Starting Materials:
    • A thieno[2,3-d]pyrimidine derivative (e.g., 5-chloro-thieno[2,3-d]pyrimidine)
    • Morpholine derivative (e.g., 2-(morpholin-4-yl)ethylamine)
    • Alkylating agent (e.g., 2-methylpropyl bromide)

Procedure:

  • The thieno[2,3-d]pyrimidine derivative is reacted with the morpholine derivative in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

  • The reaction mixture is then treated with the alkylating agent to introduce the 2-methylpropyl group onto the nitrogen atom of the pyrimidine ring.

  • The product is purified through recrystallization or chromatography.

Multi-Step Synthesis

Another method involves multi-step synthesis that incorporates various reactions:

  • Formation of Thieno[2,3-d]pyrimidine:

    • Start from a precursor such as thiourea and an appropriate aldehyde or ketone.
    • Conduct cyclization reactions under acidic or basic conditions to form the thieno[2,3-d]pyrimidine scaffold.
  • Substitution Reactions:

    • Introduce the morpholine group through nucleophilic substitution on a halogenated pyrimidine intermediate.
    • Follow this with alkylation using 2-methylpropyl bromide to achieve the final compound.

Use of Catalysts

In some protocols, catalysts are employed to enhance reaction efficiency:

  • Catalysts:
    • Transition metal catalysts (e.g., palladium or copper) can facilitate cross-coupling reactions that form carbon-nitrogen bonds effectively.

Example Reaction:
Using a palladium-catalyzed reaction to couple a thieno[2,3-d]pyrimidine with a morpholine derivative can significantly increase yield and reduce reaction time.

Summary of Reaction Conditions

Step Reaction Type Solvent Temperature Yield (%)
1 Nucleophilic Substitution DMF Reflux ~70-85
2 Multi-step Synthesis Ethanol Room Temperature ~60-75
3 Catalyzed Cross-Coupling DMSO Elevated Pressure ~80-90

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.